molecular formula C14H9F3N2 B1450367 6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1261770-24-4

6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1450367
CAS No.: 1261770-24-4
M. Wt: 262.23 g/mol
InChI Key: KVPLATSITYYXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine is a high-purity chemical reagent designed for research and development in medicinal chemistry. This compound features a pyrrolo[3,2-b]pyridine scaffold, a privileged structure in drug discovery known for its versatility and presence in pharmacologically active molecules. The core structure is a subject of research in neuroscience, particularly as a scaffold for developing GluN2B-selective negative allosteric modulators (NAMs) for the NMDA receptor, a target for central nervous system conditions . Furthermore, derivatives of the pyrrolo[3,2-b]pyridine scaffold have demonstrated significant antiproliferative activity in scientific investigations, showing potential as candidates for oncology research, such as against melanoma cell lines . The incorporation of the (trifluoromethyl)phenyl group is a common strategy in medicinal chemistry to influence a compound's metabolic stability, lipophilicity, and binding affinity. This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and other preclinical research. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

6-[2-(trifluoromethyl)phenyl]-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)11-4-2-1-3-10(11)9-7-13-12(19-8-9)5-6-18-13/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPLATSITYYXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=CN3)N=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Pyrrolo[3,2-b]pyridine Core

The pyrrolo[3,2-b]pyridine scaffold is commonly prepared via cyclization reactions starting from appropriately substituted pyridine derivatives. Typical methods include:

  • Cyclization of 2-aminopyridine derivatives with electrophilic reagents to form the fused pyrrole ring.
  • Use of Duff reaction to introduce formyl groups at specific positions on the pyrrolo[3,2-b]pyridine ring, enabling further functionalization.

Detailed Synthetic Route Example

A representative synthetic route, adapted from advanced organic synthesis literature, proceeds as follows:

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield (%)
1 Formation of pyrrolo[3,2-b]pyridine core 2-Aminopyridine derivative Cyclization reagents (e.g., acid catalysts, dehydrating agents) Pyrrolo[3,2-b]pyridine scaffold 70–85
2 Bromination at 6-position Pyrrolo[3,2-b]pyridine NBS (N-bromosuccinimide), solvent (e.g., DMF) 6-Bromo-pyrrolo[3,2-b]pyridine 65–80
3 Suzuki-Miyaura coupling 6-Bromo-pyrrolo[3,2-b]pyridine + 2-(trifluoromethyl)phenylboronic acid Pd(PPh3)4, base (K2CO3), solvent (toluene/ethanol/water), heat 6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine 60–75
4 Purification Chromatography or recrystallization - Pure target compound -

Experimental Details and Analytical Characterization

  • Cyclization and bromination steps are typically monitored by thin-layer chromatography (TLC) and confirmed by NMR spectroscopy.
  • The Suzuki coupling requires an inert atmosphere (nitrogen or argon) and careful control of temperature (80–110°C).
  • Final compounds are purified by column chromatography using suitable eluents (e.g., cyclohexane/ethyl acetate mixtures).
  • Characterization includes:

Research Findings and Optimization Notes

  • The choice of palladium catalyst and ligand significantly influences the coupling efficiency and yield.
  • Use of anhydrous solvents and exclusion of moisture improves the reaction outcome.
  • The trifluoromethyl group remains stable under the reaction conditions, preserving the desired electronic and steric properties.
  • Alternative methods such as direct C-H activation for arylation at the 6-position have been explored but are less common due to lower selectivity.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield
Cyclization + Bromination + Suzuki Coupling 2-Aminopyridine, NBS, Pd catalyst, 2-(trifluoromethyl)phenylboronic acid High regioselectivity, well-established Multi-step, requires Pd catalyst 60–85% overall
Nucleophilic Aromatic Substitution Halogenated pyrrolo[3,2-b]pyridine, trifluoromethylphenyl nucleophile Direct substitution, fewer steps Limited substrate scope, harsh conditions Moderate (40–60%)
Direct C-H Arylation Pyrrolo[3,2-b]pyridine, aryl halide, Pd catalyst Fewer steps Lower selectivity, optimization needed Variable

Chemical Reactions Analysis

Types of Reactions: 6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrrolo[3,2-b]pyridine exhibit significant anticancer properties. For instance, compounds similar to 6-(2-(trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine have been studied for their ability to inhibit specific protein kinases involved in cancer progression. A notable example is the inhibition of MPS1 kinase, which plays a critical role in the spindle assembly checkpoint during cell division. Inhibitors derived from this scaffold have shown promising results in preclinical models of human tumors, indicating potential as therapeutic agents against various cancers .

Kinase Inhibition

The compound has been identified as a potential kinase inhibitor. Kinases are crucial for various cellular processes, including signaling pathways that control cell growth and division. The structure of this compound allows it to interact with kinase domains effectively, leading to the development of targeted therapies for diseases characterized by aberrant kinase activity .

Neuroprotective Effects

Emerging studies suggest that pyrrolo[3,2-b]pyridine derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative diseases by inhibiting pathways that lead to neuronal apoptosis. The mechanism involves the modulation of oxidative stress and inflammation in neural tissues .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of pyrrolo[3,2-b]pyridine derivatives against various cancer cell lines. The lead compound showed an IC50 value in the low micromolar range against MDA-MB-231 breast cancer cells, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
Lead CompoundMDA-MB-2312.57
ControlN/AN/A

Case Study 2: Kinase Inhibition Profile

Another investigation focused on the inhibitory effects of pyrrolo[3,2-b]pyridine derivatives on MPS1 kinase. The study reported that certain modifications to the chemical structure enhanced selectivity and potency against the target kinase compared to other kinases .

CompoundKinase TargetIC50 (nM)
Modified CompoundMPS150
Unmodified CompoundMPS1200

Mechanism of Action

The mechanism by which 6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substitution Patterns and Structural Variations

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituent(s) Molecular Formula MW (g/mol) Key Properties/Applications Reference
6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine 6-(2-CF₃-phenyl) C₁₄H₉F₃N₂ 262.24 High lipophilicity; potential kinase inhibitor
6-(Thiophen-2-yl)-1H-pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine 6-Thiophene C₁₁H₈N₂S 200.26 Lower lipophilicity; electronic modulation
6-Methyl-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 6-Methyl C₈H₈N₂ 132.16 Simpler structure; baseline SAR studies
3-Methyl-6-(2-naphthyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 4-CF₃, 6-naphthyl, 3-methyl C₂₄H₁₇F₃N₄ 442.42 Extended aromaticity; pesticidal activity
6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine CF₃, chloro-pyridinyl C₁₉H₁₁ClF₃N₅ 421.77 Dual heterocyclic system; agrochemical applications

Electronic and Physicochemical Properties

  • Lipophilicity : The CF₃ group in the target compound increases logP compared to thiophene or methyl analogs, enhancing membrane permeability .
  • Boiling Point: While direct data for the target compound is unavailable, 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (a related analog) has a boiling point of 271°C, suggesting higher thermal stability than non-fluorinated analogs .
  • Solubility : The phenyl-CF₃ substitution reduces aqueous solubility compared to smaller substituents like methyl or thiophene .

Structure-Activity Relationships (SAR)

  • Positional Effects : Substitution at the 6-position (pyrrolo[3,2-b]pyridine) vs. 3- or 5-positions (pyrrolo[2,3-b]pyridine) alters biological target engagement. For example, 3,5-disubstituted pyrrolo[2,3-b]pyridines in show potent enzyme inhibition, whereas 6-substituted analogs may favor different binding pockets .

Biological Activity

6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-b]pyridine core substituted with a trifluoromethyl phenyl group at the C-6 position. This structural configuration is significant for its biological interactions, particularly with protein kinases.

Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in cell proliferation and survival pathways. Notably, it has shown potent inhibitory activity against the MPS1 kinase, which plays a crucial role in the spindle assembly checkpoint during mitosis.

Inhibition Studies

  • MPS1 Inhibition : The compound demonstrated an IC50 value of 0.025 μM against MPS1, indicating high potency. Its selectivity was evaluated through various assays, showing a favorable profile compared to other kinases such as CDK2 .
  • Cell Viability Assays : In human colon cancer cell lines (HCT116), the compound exhibited antiproliferative effects with a GI50 value of 0.55 μM, highlighting its potential as an anticancer agent .

Pharmacological Profile

The pharmacokinetic properties of this compound were assessed through oral bioavailability studies. The compound displayed favorable absorption and metabolic stability, making it a candidate for further development in therapeutic applications.

Table 1: Biological Activity Summary

Activity Value Reference
MPS1 IC500.025 μM
HCT116 GI500.55 μM
Oral BioavailabilityFavorable

Case Studies

Several studies have highlighted the efficacy of pyrrolo[3,2-b]pyridine derivatives in various cancer models:

  • Study on MPS1 Inhibition : A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of multiple pyrrolo[3,2-b]pyridine derivatives. Among these, this compound stood out for its selective inhibition of MPS1 and significant antiproliferative effects in vitro .
  • Anticancer Activity : Another research effort focused on the compound's ability to induce apoptosis in cancer cells through modulation of key signaling pathways associated with cell cycle regulation and survival. The results indicated that treatment with this compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells .

Q & A

Basic: What are the established synthetic routes for 6-(2-(trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine?

Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated pyrrolopyridine precursor can introduce the trifluoromethylphenyl group. Key steps include:

  • Halogenation : Use of N-iodosuccinimide (NIS) to iodinate the pyrrolopyridine core .
  • Protection/Deprotection : Sodium hydride (NaH) and methyl iodide (MeI) for temporary protection of reactive sites .
  • Cross-Coupling : Pd(PPh₃)₄-catalyzed coupling with 2-(trifluoromethyl)phenylboronic acid under reflux in toluene/EtOH .
  • Final Purification : Column chromatography or recrystallization for isolation.

Basic: How is the structural integrity of this compound validated in experimental settings?

Answer:
Structural validation employs:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity. For example, the trifluoromethyl group shows a characteristic singlet in ¹⁹F NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (MW: 186.13 g/mol) and isotopic patterns .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as seen in related pyrrolopyridine derivatives .

Advanced: What role does the trifluoromethyl group play in modulating biological activity or receptor binding?

Answer:
The CF₃ group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.8 predicted) .
  • Electron-Withdrawing Effects : Stabilizes charge-transfer interactions in receptor binding pockets, as observed in dopamine D₄ receptor ligands .
  • Metabolic Stability : Reduces oxidative degradation via cytochrome P450 enzymes, as demonstrated in PET tracer analogs .
    Methodological Note : Comparative SAR studies using analogs with -CH₃, -Cl, or -CF₃ substituents are critical to isolate these effects .

Advanced: How can computational models predict the solvation behavior or solubility of this compound?

Answer:
Quantum mechanical continuum solvation models (e.g., COSMO-RS) are applied:

  • Solubility Prediction : Calculates Gibbs free energy of solvation (ΔGₛₒₗ) in solvents like DMSO or water .
  • pKa Estimation : Determines protonation states using density functional theory (DFT) with implicit solvent corrections .
    Validation : Experimental solubility data (e.g., in ethanol or THF) must be cross-referenced to refine computational parameters .

Advanced: What strategies address contradictory data in structure-activity relationship (SAR) studies?

Answer:
Contradictions often arise from:

  • Regiochemical Isomerism : For example, 1H-pyrrolo[3,2-b]pyridine vs. 1H-pyrrolo[3,2-c]pyridine isomers, which require X-ray confirmation .
  • Off-Target Effects : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to distinguish direct target engagement .
    Resolution Workflow :

Re-synthesize disputed compounds with strict regiochemical control .

Validate purity via HPLC and HRMS .

Perform dose-response curves across multiple cell lines .

Advanced: How do electronic effects of the trifluoromethyl group influence spectroscopic characterization?

Answer:
The CF₃ group induces:

  • ¹⁹F NMR Shifts : A singlet at ~-60 ppm due to three equivalent fluorine atoms .
  • UV-Vis Absorption : Red-shifted λₐᵦₛ (~290 nm) due to conjugation with the aromatic π-system .
    Experimental Protocol :
  • Compare spectra with non-fluorinated analogs.
  • Use time-dependent DFT (TD-DFT) to model electronic transitions .

Basic: What are the documented stability challenges during storage or handling?

Answer:

  • Light Sensitivity : Degrades under UV exposure; store in amber vials at -20°C .
  • Hydrolysis : Susceptible to moisture; use anhydrous solvents (e.g., THF) for reactions .
  • Oxidation : Add antioxidants like BHT (butylated hydroxytoluene) to solutions .

Advanced: What methods optimize yield in multi-step syntheses of this compound?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time for Pd-catalyzed couplings (e.g., 30 min at 150°C vs. 24 hr reflux) .
  • Flow Chemistry : Enhances reproducibility in halogenation steps .
  • DoE (Design of Experiments) : Optimizes parameters like catalyst loading (5–10 mol% Pd) and solvent ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.